molecular formula C8H9ClN2S2 B1525732 2-Chloro-3-(1,3-dithian-2-YL)pyrazine CAS No. 874114-28-0

2-Chloro-3-(1,3-dithian-2-YL)pyrazine

Cat. No.: B1525732
CAS No.: 874114-28-0
M. Wt: 232.8 g/mol
InChI Key: OBZGHDUHUNPBBW-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,3-dithian-2-YL)pyrazine is a chemical compound with the molecular formula C8H9ClN2S2 and a molecular weight of 232.76 g/mol. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a 1,3-dithian-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine typically involves the reaction of 2-chloropyrazine with 1,3-dithiane under specific conditions. One common method includes the use of n-butyllithium to generate 1,3-dithiane at -70°C, followed by its reaction with 2-chloropyrazine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(1,3-dithian-2-YL)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of different products depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo derivatives, while reduction can produce the corresponding reduced forms.

Scientific Research Applications

2-Chloro-3-(1,3-dithian-2-YL)pyrazine has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or intermediate in biological studies.

  • Industry: It can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(1,3-dithian-2-YL)pyrazine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloropyrazine: Similar structure but lacks the 1,3-dithian-2-yl group.

  • 1,3-Dithiane: A simpler compound without the pyrazine ring.

  • 2-Chloro-3-(1,3-dithian-2-YL)pyrimidine: Similar but with a pyrimidine ring instead of pyrazine.

Properties

IUPAC Name

2-chloro-3-(1,3-dithian-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZGHDUHUNPBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725579
Record name 2-Chloro-3-(1,3-dithian-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874114-28-0
Record name 2-Chloro-3-(1,3-dithian-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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